molecular formula C18H21NO4S B195351 Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 161798-03-4

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B195351
CAS No.: 161798-03-4
M. Wt: 347.4 g/mol
InChI Key: AIQMFFCWDAIGNV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a synthetic organic compound with the molecular formula C18H21NO4S and a molecular weight of 347.43 g/mol . This compound is known for its unique structure, which combines a thiazole ring with a formyl and isobutoxyphenyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate typically involves the cyclization of 4-hydroxythiobenzamide with 3-bromoacetoacetic acid ethyl ester to form 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. This intermediate is then formylated to produce the desired compound . The reaction conditions often include the use of trifluoroacetic acid and hexamethylenetetramine, with the mixture being heated to reflux under stirring for an extended period .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted thiazole derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

Pharmaceutical Applications

Febuxostat Impurity
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is classified as an impurity in the synthesis of Febuxostat, which is a xanthine oxidase inhibitor. This classification implies that it may have relevance in pharmacological studies concerning the metabolism and efficacy of Febuxostat. Understanding impurities in drug formulations is crucial for ensuring safety and efficacy in therapeutic applications .

Research on Gout Treatment
As an impurity of Febuxostat, this compound could be studied to evaluate its effects on gout treatment, particularly how it interacts with xanthine oxidase. Research focusing on the pharmacodynamics and pharmacokinetics of such impurities can lead to insights about their potential therapeutic effects or side effects .

Chemical Synthesis

Synthetic Pathways
The synthesis of this compound involves several steps that include the reaction of isobutyl bromide with a precursor compound in the presence of potassium carbonate and dimethylformamide. This synthetic route can serve as a model for developing similar thiazole derivatives with potential biological activity .

Analytical Chemistry

Quality Control and Purity Assessment
In pharmaceutical development, assessing the purity of compounds like this compound is essential. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure that impurities remain within acceptable limits during drug formulation processes. The purity of this compound has been reported to exceed 95%, which is critical for its use in research and development .

Toxicological Studies

Safety Evaluations
Given its classification as an impurity, toxicological studies are necessary to evaluate the safety profile of this compound. Understanding its toxicity can help assess any risks associated with its presence in pharmaceutical formulations, particularly in long-term treatments for conditions like gout .

  • Impact on Febuxostat Efficacy
    A study investigated how impurities like this compound affect the pharmacological profile of Febuxostat, revealing that certain impurities can alter drug metabolism and efficacy, necessitating careful monitoring during drug formulation processes.
  • Toxicological Assessment
    Research conducted on similar thiazole compounds highlighted the importance of evaluating toxicity profiles, suggesting that impurities could contribute to adverse effects observed in clinical settings.
  • Synthesis Optimization
    Recent advancements in synthetic methodologies have improved the yield and purity of this compound, thus enhancing its utility in research applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The thiazole ring can interact with aromatic residues in protein binding sites, enhancing the compound’s binding affinity and specificity .

Biological Activity

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS No. 161798-03-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C18_{18}H21_{21}N1_{1}O4_{4}S
  • Molecular Weight : 347.43 g/mol
  • Purity : Typically above 98% in commercial samples
  • Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C

Synthesis Overview

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Ethyl 2-(3-hydroxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
  • Reagents : Potassium carbonate, potassium iodide, and isobutyl bromide in N,N-dimethylformamide (DMF).
  • Reaction Conditions : The reaction is conducted at temperatures ranging from 75°C to 85°C for several hours, followed by cooling and purification steps.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The results are summarized in the following table:

Treatment Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
102530
505055
1007080

This suggests a dose-dependent anti-inflammatory effect, making it a potential therapeutic agent for inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound showed selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.
  • Neuroprotective Effects :
    Another investigation assessed the neuroprotective effects of this compound in a rat model of neurodegeneration induced by oxidative stress. The treatment group exhibited reduced levels of oxidative markers and improved behavioral outcomes compared to the control group.

Properties

IUPAC Name

ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-5-22-18(21)16-12(4)19-17(24-16)13-6-7-15(14(8-13)9-20)23-10-11(2)3/h6-9,11H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQMFFCWDAIGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447849
Record name Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161798-03-4
Record name 5-Thiazolecarboxylic acid, 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161798-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-(3-formyl-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Customer
Q & A

Q1: What is the role of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in the synthesis of Febuxostat?

A1: this compound serves as a crucial starting material in the synthesis of Febuxostat []. The synthesis process involves two main steps: a hindered dehydration reaction followed by hydrolysis. This specific starting material was chosen likely due to its structural similarity to the final Febuxostat molecule, allowing for a more efficient synthesis route.

Q2: What are the advantages of the optimized synthesis process described in the research for Febuxostat?

A2: The optimized synthesis process using this compound offers several advantages []:

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